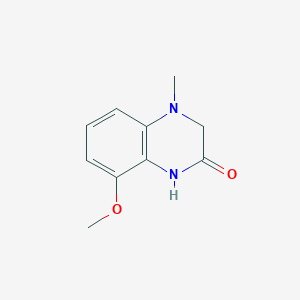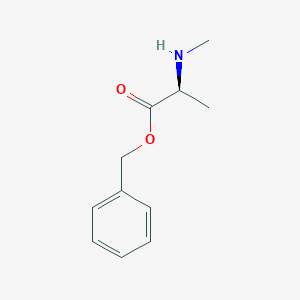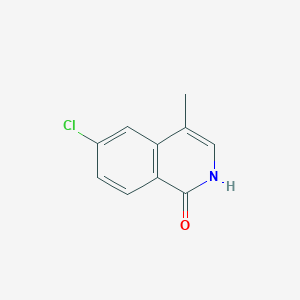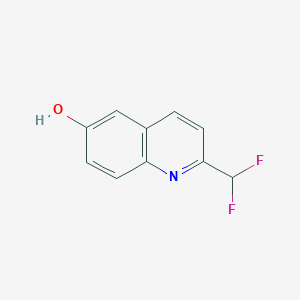![molecular formula C7H4ClN3O2 B11901498 5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)
5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 4-position. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable scaffold for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This intermediate is prepared by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-D]pyrimidin-4-ol: The intermediate is then cyclized to form 7H-pyrrolo[2,3-D]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-D]pyrimidin-4-ol is chlorinated to yield 5-Chloro-7H-pyrrolo[2,3-D]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the above synthetic route to improve yield and scalability. Techniques such as microwave-assisted synthesis and the use of robust catalysts are employed to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and sodium periodate (NaIO4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) are used in Suzuki coupling.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used to study cellular pathways and mechanisms, particularly those involving apoptosis and cell cycle regulation.
Pharmaceutical Industry: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Chemical Biology: The compound is utilized in the design of probes and tools for investigating biological processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor featuring a pyrrolo[2,3-D]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Pyrido[2,3-D]pyrimidine Derivatives: These compounds share structural similarities and are used in similar applications.
Uniqueness
5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable scaffold for developing targeted therapeutic agents with enhanced potency and selectivity .
Propiedades
Fórmula molecular |
C7H4ClN3O2 |
|---|---|
Peso molecular |
197.58 g/mol |
Nombre IUPAC |
5-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11) |
Clave InChI |
HGJAZQFMAZODGS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N=CN=C2N1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)


![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)
![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)

![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)



![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)


